N-(4-哌啶-1-基苄基)-N-丙胺

描述

“N-(4-Piperidin-1-ylbenzyl)-N-Propylamine” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . A line of 4-(piperidin-1-yl)pyridine derivatives was synthesized by Modesto et al . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The benzyl-piperidine group (Donepezil-like) is often a necessary part for the successful inhibition of cholinesterase receptors .科学研究应用

合成和化学性质

碳环稠合哌啶的高非对映选择性合成:使用顺序氢化物转移触发的双 C(sp3)-H 键官能化过程,开发了一种合成中型碳环稠合哌啶的方法。该方法涉及将肉桂亚甲基丙二酸酯与 N,N-二苄基丙胺部分反应,从而形成具有高非对映选择性的七元和八元碳环稠合哌啶 (Kataoka 等人,2019)。

合成具有组胺 H3 拮抗性质的哌啶类化合物:一项研究合成了一系列 4-(1-烷基-哌啶-4-氧基)-苯腈和苄胺,它们对组胺 H3 受体表现出有效的拮抗特性。这些化合物包含一个 4-苯氧基哌啶核心,作为非咪唑组胺 H3 配体中常见 3-氨基-1-丙醇部分的受限版本 (Dvorak 等人,2005)。

生物活性和应用

α1-肾上腺素受体拮抗剂的开发:新型芳基哌嗪被鉴定为 α1-肾上腺素受体亚型选择性拮抗剂。这些化合物在人下尿路中显示出显着的拮抗作用,为其潜在治疗应用提供了见解 (Elworthy 等人,1997)。

合成有效的激动剂:制备了一系列 (4-哌啶-1-基)-苯磺酰胺,在人 β(3)-肾上腺素受体上表现出有效的完全激动活性。这些化合物对 β(1)-和 β(2)-肾上腺素受体显示出显着的选择性,表明它们在治疗应用中的潜力 (Hu 等人,2001)。

H1 受体拮抗剂作为药食同源物:对 H1 受体拮抗剂(包括哌啶拮抗剂)的研究集中在过敏反应以及新化合物的合成、生物活性等方面。这项研究为药食同源物和治疗剂的开发做出了贡献 (Zhou, Huang, & Chen, 2020)。

哌啶-4-甲酰胺 CCR5 拮抗剂的发现:该研究将各种极性基团纳入哌啶-4-甲酰胺 CCR5 拮抗剂中以提高代谢稳定性。这导致了 TAK-220 的发现,这是一种具有高 CCR5 结合亲和力和有效抑制 HIV-1 包膜介导的膜融合的化合物 (Imamura 等人,2006)。

药理学和治疗研究

结核分枝杆菌 GyrB 抑制剂的开发:设计并合成了一系列乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯。这些化合物对结核分枝杆菌表现出有希望的活性,表明它们作为抗结核剂的潜力 (Jeankumar 等人,2013)。

作为 PLA2 抑制剂的哌啶的合成和评价:合成了一系列新型 4-[N-甲基-N-[(E)-3-[4-(甲磺酰基)苯基]-2-丙烯酰]氨基]苯磺酰胺,作为膜结合磷脂酶 A2 的有效抑制剂。这些化合物在大鼠心肌梗死中显示出显着的体内作用 (Oinuma 等人,1991)。

作用机制

Target of Action

It’s known that compounds with a piperidine nucleus, like this one, are utilized in various therapeutic applications . They have been found to act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

It’s known that the benzyl-piperidine group, which is a part of this compound, is often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.

Result of Action

Given the wide range of biological activities associated with piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

安全和危害

未来方向

Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that piperidine will continue to play a significant role in the pharmaceutical industry and drug discovery . The current focus is on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

属性

IUPAC Name |

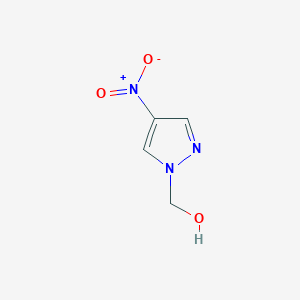

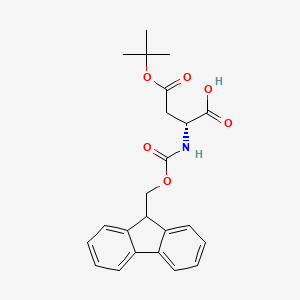

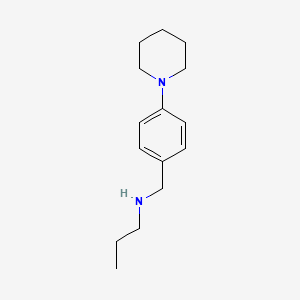

N-[(4-piperidin-1-ylphenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-10-16-13-14-6-8-15(9-7-14)17-11-4-3-5-12-17/h6-9,16H,2-5,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYMGIDXUZMGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427642 | |

| Record name | N-(4-Piperidin-1-ylbenzyl)-N-Propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine | |

CAS RN |

852180-56-4 | |

| Record name | 4-(1-Piperidinyl)-N-propylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Piperidin-1-ylbenzyl)-N-Propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)